molecular formula C21H19N3O7 B11680844 (5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11680844
M. Wt: 425.4 g/mol
InChI Key: QYZIARDXJQGTSF-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow synthesis, optimizing reaction conditions to maximize yield and purity. This could include the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Research may focus on its biological activity, such as antimicrobial, antifungal, or anticancer properties, due to the presence of the nitro and pyrimidine moieties.

Medicine

Industry

Use in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism by which (5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group could also play a role in generating reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a different substituent on the aromatic ring.

    (5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-dione: Lacks one of the keto groups in the pyrimidine ring.

Uniqueness

The unique combination of substituents in (5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may confer distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H19N3O7

Molecular Weight

425.4 g/mol

IUPAC Name

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H19N3O7/c1-11-5-12(2)7-14(6-11)23-20(26)15(19(25)22-21(23)27)8-13-9-17(30-3)18(31-4)10-16(13)24(28)29/h5-10H,1-4H3,(H,22,25,27)/b15-8+

InChI Key

QYZIARDXJQGTSF-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.